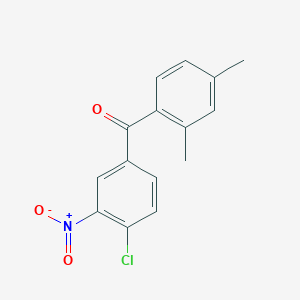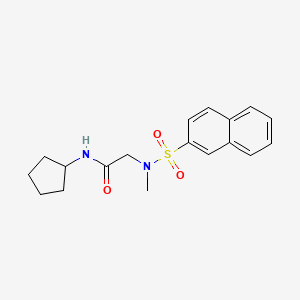
4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. This particular compound has been studied for its potential use in the treatment of various diseases and disorders.
Aplicaciones Científicas De Investigación
4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide has been studied for its potential use in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The exact mechanism of action of 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also work by interfering with the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to inhibit the growth of cancer cells in vitro. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies. Another advantage is its potential use in the treatment of various diseases and disorders, which makes it a valuable compound for scientific research. However, one limitation of using this compound is its complex synthesis method, which can make it difficult and time-consuming to produce.
Direcciones Futuras
There are several future directions for the study of 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide. One direction is the further investigation of its potential use in the treatment of cancer. Another direction is the study of its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, the synthesis method could be optimized to make the compound easier and more cost-effective to produce. Overall, the study of 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide has the potential to lead to the development of new and effective treatments for a variety of diseases and disorders.
Métodos De Síntesis
The synthesis of 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide is a complex process that involves several steps. The first step is the synthesis of 3-chloro-4-fluoroaniline, which is then reacted with acetic anhydride to form 4-acetamido-3-chloro-4-fluoroaniline. This intermediate is then reacted with 4-aminobenzamide to form the final product, 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide.
Propiedades
IUPAC Name |
4-acetamido-N-(3-chloro-4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c1-9(20)18-11-4-2-10(3-5-11)15(21)19-12-6-7-14(17)13(16)8-12/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXXGIYSBBDBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)

![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)



![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)



